N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE
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Overview
Description
N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements. The triazolothiadiazole moiety in this compound is known for its diverse pharmacological activities, making it a significant subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[4,3-a]pyrazine derivatives: Known for their anticancer properties and enzyme inhibition capabilities.
Uniqueness
N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C16H13N5O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H13N5O2S/c1-9-8-11(15-20-21-10(2)18-19-16(21)24-15)5-6-12(9)17-14(22)13-4-3-7-23-13/h3-8H,1-2H3,(H,17,22) |
InChI Key |
CPXDAUMNORDHNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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